5-Amino-1-naphthalenesulfonic acid

Description

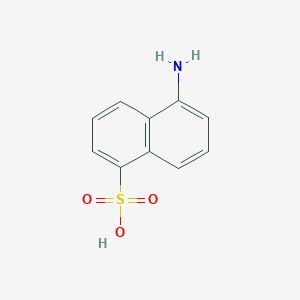

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-aminonaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14/h1-6H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNAQOYOSRJXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058911 | |

| Record name | 1-Naphthalenesulfonic acid, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-89-9 | |

| Record name | Laurent acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthylamine-5-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthylamine-5-sulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07176 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Laurent acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Laurent acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonic acid, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminonaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHYLAMINE-5-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W70WC365OD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-1-naphthalenesulfonic Acid

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Amino-1-naphthalenesulfonic acid, also known as Laurent's acid. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the core methodologies, presents quantitative data for comparison, and includes detailed experimental protocols and process diagrams.

Introduction

This compound (CAS 84-89-9) is a crucial intermediate in the synthesis of various azo dyes, pigments, and fluorescent brightening agents.[1] Its unique structure, featuring both an amino and a sulfonic acid group on the naphthalene core, makes it a versatile building block in organic synthesis.[2] This guide will explore the two principal industrial routes for its synthesis: the sulfonation of naphthalene followed by nitration and reduction, and the direct sulfonation of 1-aminonaphthalene. Additionally, the related Bucherer reaction, a key transformation in naphthalene chemistry, will be discussed.

Core Synthesis Pathways

There are two main industrial pathways for the synthesis of this compound:

-

Route 1: Sulfonation of Naphthalene, followed by Nitration and Reduction.

-

Route 2: Direct Sulfonation of 1-Aminonaphthalene.

A related and important reaction in the chemistry of aminonaphthalenesulfonic acids is the Bucherer Reaction , which allows for the interconversion of naphthols and naphthylamines.

Route 1: From Naphthalene via Nitration and Reduction

This is a widely employed industrial method that starts with the sulfonation of naphthalene. The resulting naphthalenesulfonic acid is then nitrated to introduce a nitro group, which is subsequently reduced to the desired amino group. A key challenge in this route is controlling the isomers formed during the sulfonation and nitration steps.

The overall transformation is depicted in the following diagram:

The following protocol is adapted from a patented industrial process for the preparation of 1-naphthylamine-5-sulfonic acid.[3]

Step 1: Sulfonation

-

Add 105-110 parts by mass of sulfuric acid to a sulfonation pot with stirring.

-

Add 100 parts by mass of refined naphthalene to the pot.

-

Heat the mixture to 80-90°C over 80-100 minutes and maintain for 30 minutes.

-

Cool the mixture to below 58°C and add another 105-110 parts by mass of sulfuric acid, maintaining the temperature between 55-65°C.

-

After the addition is complete, maintain the reaction for 3 hours to obtain the sulfonation product.

Step 2: Nitration

-

To the sulfonation product, add nitric acid while controlling the temperature.

-

Maintain the reaction for a period to allow for nitration. The acidity should reach 45-46%.

Step 3: Neutralization

-

Add a dolomite suspension to neutralize excess sulfuric acid and the sulfonic acid groups. The endpoint is reached when Congo red test paper does not turn blue.

Step 4: Reduction

-

Add iron powder to the neutralized mixture to reduce the nitro group. The reduction rate should be controlled to be above 99%.

Step 5: Acidification and Isolation

-

The reaction mixture contains both 1-naphthylamine-8-sulfonic acid and 1-naphthylamine-5-sulfonic acid. An initial acidification separates the 8-isomer.

-

The mother liquor containing the 5-isomer is then further acidified to precipitate the desired this compound.

The following diagram illustrates the experimental workflow for this synthesis route.

Route 2: Direct Sulfonation of 1-Aminonaphthalene

The direct sulfonation of 1-aminonaphthalene is another viable route. The position of the sulfonic acid group is highly dependent on the reaction conditions, such as temperature and the sulfonating agent used.

The following is a general procedure for the sulfonation of 1-aminonaphthalene. Specific conditions would need to be optimized to favor the formation of the 5-sulfonic acid isomer.

-

Dissolve 1-aminonaphthalene in a suitable excess of sulfuric acid (e.g., 96%) or oleum.

-

The reaction temperature is critical in determining the isomer distribution. Lower temperatures tend to favor the formation of the 4-sulfonic acid isomer, while higher temperatures can lead to a mixture of isomers.

-

The reaction mixture is heated for several hours.

-

After the reaction is complete, the mixture is cooled and poured onto ice.

-

The precipitated aminonaphthalenesulfonic acid is then filtered, washed, and dried.

The Bucherer Reaction

The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.[4][5] While not a direct synthesis of this compound from a simple precursor, it is a fundamental reaction in this area of chemistry and can be used to produce aminonaphthalenesulfonic acids from their corresponding hydroxynaphthalenesulfonic acids.

The general mechanism of the Bucherer reaction is as follows:

Quantitative Data

The yield and purity of this compound are highly dependent on the chosen synthesis route and the optimization of reaction conditions. The separation of isomers can also significantly impact the final yield.

| Synthesis Route | Key Parameters | Reported Yield | Reported Purity | Reference |

| Naphthalene → Sulfonation → Nitration → Reduction | Industrial process with separation of 8-isomer | 44% | 98% | [6] |

| Sulfonation of 1-Aminonaphthalene | Dependent on reaction conditions | Variable | Variable | General |

| Bucherer Reaction | Starting from the corresponding naphthol | Generally high | Good | General |

Conclusion

The synthesis of this compound is a well-established industrial process with the route involving the sulfonation of naphthalene followed by nitration and reduction being the most detailed in the available literature. Control of reaction conditions is paramount to achieving high yields and purity, particularly in managing the formation of isomers. The direct sulfonation of 1-aminonaphthalene offers a more direct route, but requires careful optimization. The Bucherer reaction remains a powerful tool for the interconversion of naphthalenic structures. This guide provides a foundational understanding of these synthetic pathways for professionals in the field of chemical synthesis and drug development.

References

- 1. Laurent Acid | Cas no 84-89-9 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. CN105503662A - Preparation method of 1-naphthylamine-5-sulfonic acid - Google Patents [patents.google.com]

- 4. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN105481728A - Preparation method of 1-naphthylamino-8-sulfonic acid - Google Patents [patents.google.com]

physicochemical properties of 5-Amino-1-naphthalenesulfonic acid

An In-depth Technical Guide on the Physicochemical Properties of 5-Amino-1-naphthalenesulfonic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as Laurent's acid, is a derivative of naphthalene containing both an amino and a sulfonic acid group.[1][2][3] This bifunctional compound is a colorless to purple solid that crystallizes from hot water as needles of the monohydrate.[1] It is a key intermediate in the synthesis of various azo dyes, finding wide application in the textile, paper, and leather industries.[4] The presence of the sulfonic acid group enhances its water solubility, a valuable property for dye manufacturing.[4] Furthermore, its fluorescent properties make it a subject of interest in biochemical research, where it can be used as a fluorophore or a derivatizing agent.[1][5] This document provides a comprehensive overview of its core physicochemical properties, supported by detailed experimental protocols and process visualizations.

Physicochemical Properties

The key quantitative are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃S | [1][5][6] |

| Molecular Weight | 223.25 g/mol | [1][5][6] |

| Appearance | Purple to Dark purple to Dark red powder/crystal | [1] |

| Melting Point | >300°C | [1][4][6] |

| Boiling Point | 220°C (Rough Estimate) | [1][6] |

| Density | 1.3588 (Rough Estimate) | [1][6] |

| pKa | 3.69 (at 25°C) | [1] |

| Solubility | Soluble in hot water.[1][2][6] Slightly soluble in aqueous base and DMSO.[1] | |

| Refractive Index | 1.6500 (Estimate) | [1][6] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are representative and may be adapted based on specific laboratory conditions and equipment.

Synthesis via Sulfonation, Nitration, and Reduction

A common industrial synthesis route involves the multi-step chemical transformation of naphthalene.[7][8]

Methodology:

-

Sulfonation: Naphthalene is reacted with concentrated sulfuric acid.[7][8] The temperature is carefully controlled, initially rising to 80-90°C and then maintained to produce naphthalene sulfonic acid.[7][8]

-

Nitration: The resulting naphthalene sulfonic acid is then subjected to a nitration reaction using nitric acid at a low temperature.[7] This step yields 5-nitro-1-naphthalenesulfonic acid.[7]

-

Neutralization: The acidic mixture is neutralized. For example, a dolomite (MgCO₃) suspension can be used to neutralize excess sulfuric acid and the sulfonic acid group, forming a soluble magnesium salt.[7]

-

Reduction: The nitro group of the neutralized intermediate is reduced to an amino group. This is typically achieved using iron powder as the reducing agent in a heated aqueous solution.[8]

-

Acidification & Isolation: The reaction mixture is then acidified. This step precipitates the 1-aminonaphthalene-8-sulfonic acid, separating it from the desired 1-aminonaphthalene-5-sulfonic acid which remains in the mother liquor.[8] The final product is then isolated from the mother liquor through further acidification and purification.[8] Crystallization from hot water can be performed for further purification.[1]

Determination of Aqueous Solubility

The solubility of this compound can be determined qualitatively and quantitatively in various solvents.

Methodology:

-

Preparation: Accurately weigh approximately 25 mg of the compound into a small test tube.[9]

-

Solvent Addition: Add the solvent of choice (e.g., deionized water, 5% HCl, 5% NaOH) in small, measured portions (e.g., 0.25 mL) using a calibrated pipette or burette.[9][10][11]

-

Agitation: After each addition, vigorously shake or vortex the test tube for a consistent period (e.g., 30-60 seconds) to facilitate dissolution.[9][10]

-

Observation: Observe the mixture for the complete disappearance of the solid phase. If the compound dissolves, continue adding solvent to determine if it is very soluble or sparingly soluble.[9]

-

Heating: Since the compound is noted to be soluble in hot water, the procedure should be repeated while heating the solvent in a water bath to its boiling point to observe and record solubility at elevated temperatures.[1][6]

-

Quantification: For a quantitative measure, a saturated solution is prepared at a specific temperature. The solution is filtered to remove undissolved solid, and a known volume of the filtrate is evaporated to dryness. The mass of the remaining solid is used to calculate the solubility in g/100 mL or mol/L.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[12]

Methodology:

-

Instrument Calibration: Calibrate a potentiometer (pH meter) using standard aqueous buffer solutions at pH 4, 7, and 10 to ensure accurate measurements.[13]

-

Sample Preparation: Prepare a solution of this compound with a known concentration (e.g., 1 mM) in deionized water.[13] To maintain constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride can be added.[13]

-

Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer.[13] Immerse the calibrated pH electrode into the solution.

-

Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements, especially when titrating with a base.[13]

-

Titration: Gradually add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units per minute) and record both the volume of titrant added and the corresponding pH.[13]

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. Specifically, the pKa is equal to the pH at the half-equivalence point.[12]

Visualizations

The following diagrams illustrate the key workflows and pathways related to this compound.

Caption: Experimental workflow for characterizing this compound.

Caption: Chemical synthesis pathway of this compound.

References

- 1. This compound CAS#: 84-89-9 [m.chemicalbook.com]

- 2. 1-Naphthylamine-5-sulfonic Acid [drugfuture.com]

- 3. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]

- 4. This compound [myskinrecipes.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. CN105503662A - Preparation method of 1-naphthylamine-5-sulfonic acid - Google Patents [patents.google.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

A Technical Guide to 5-Amino-1-naphthalenesulfonic Acid (CAS 84-89-9)

Introduction

5-Amino-1-naphthalenesulfonic acid, also known by its common names Laurent's acid or L acid, is an organic compound with the CAS number 84-89-9. Structurally, it features a naphthalene core substituted with both an amino (-NH₂) group and a sulfonic acid (-SO₃H) group. This configuration makes it a versatile and important intermediate in the chemical industry. It serves as a foundational building block in the synthesis of a wide array of azo dyes, reactive dyes, and fluorescent brightening agents. Furthermore, its utility extends to pharmaceutical research and analytical chemistry, where it is used as a precursor for more complex molecules and as a derivatizing agent. This guide provides an in-depth overview of its properties, synthesis, analytical methods, and key applications for researchers and development professionals.

Physicochemical and Spectral Properties

This compound typically appears as a white, pale pink, or grey-to-rose colored crystalline powder. While sparingly soluble in cold water, its solubility increases significantly in hot water. Dilute aqueous solutions of the pure compound are known to exhibit a green fluorescence. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 84-89-9 | |

| Molecular Formula | C₁₀H₉NO₃S | |

| Molecular Weight | 223.25 g/mol | |

| Melting Point | >300°C | |

| Boiling Point | ~220°C (rough estimate) | |

| Appearance | White or pale pink needle-like crystals | |

| Water Solubility | Soluble in hot water | |

| pKa | 3.69 (at 25°C) | |

| Density | ~1.36 g/cm³ (rough estimate) | |

| Refractive Index | ~1.65 (estimate) |

Synthesis and Purification Protocols

The industrial synthesis of this compound is a multi-step process that begins with naphthalene. The primary route involves sulfonation, followed by nitration, and finally, reduction of the nitro group to an amine.

Logical Workflow for Synthesis

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis

-

Sulfonation of Naphthalene: Naphthalene is reacted with concentrated sulfuric acid. The reaction temperature is carefully controlled to favor the formation of naphthalenesulfonic acid.

-

Nitration: The resulting naphthalenesulfonic acid is then subjected to nitration using nitric acid at low temperatures. Precise control of temperature and reactant concentrations is crucial to ensure the selective formation of 5-nitro-1-naphthalenesulfonic acid.

-

Reduction: The isolated 5-nitro-1-naphthalenesulfonic acid is then reduced to form the final product, this compound. This step typically involves common reducing agents capable of converting an aromatic nitro group to an amino group.

-

Isolation: The product is isolated from the reaction mixture. The crude product often appears as a paste or crystalline solid.

Experimental Protocol: Purification

A common and effective method for purifying Laurent's acid is recrystallization.

-

Dissolution: Dissolve the crude this compound in a minimal amount of boiling deionized water. The process should ideally be carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The pure product will precipitate as white or pale pink needles.

-

Collection and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold water. Dry the purified product in a vacuum oven or steam oven to remove residual solvent.

Analytical Methodologies

The identity and purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for separation and quantification, while acid-base titration is used for assay determination.

General Workflow for HPLC Analysis

Caption: A typical workflow for the analysis of this compound by HPLC.

Experimental Protocol: Reverse-Phase HPLC

This protocol is a representative method for the analysis of this compound.

-

Column: A reverse-phase column, such as a Newcrom R1 or equivalent C18 column, is suitable.

-

Mobile Phase: A mixture of acetonitrile and water, acidified with a small amount of phosphoric acid. For Mass Spectrometry (MS) detection, phosphoric acid should be replaced with a volatile acid like formic acid.

-

Preparation of Standard: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to create a stock solution. Prepare a series of dilutions for a calibration curve.

-

Preparation of Sample: Accurately weigh the sample to be analyzed and dissolve it in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector set to an appropriate wavelength or a Mass Spectrometer.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

-

Analysis: Run the standards and sample. Identify the peak for this compound by comparing its retention time with that of the standard. Quantify the amount in the sample using the calibration curve.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable compound in several scientific and industrial domains.

-

Intermediate for Dyes and Pigments: It is a crucial precursor in the synthesis of various acid dyes and reactive dyes used extensively in the textile and paper industries.

-

Pharmaceutical Intermediate: A significant application is its role as a key starting material in the synthesis of 1-Naphthol-5-sulfonic acid, which is another important intermediate in pharmaceutical research and manufacturing.

-

Analytical Reagent: It is used as a derivatizing agent, particularly for the pre-column derivatization of chiral phenoxy acids, enabling their separation and analysis by chromatographic methods.

-

Fluorophore and Chemical Probe: The compound itself is a fluorophore. Related aminonaphthalenesulfonic acids are well-known for their environmentally sensitive fluorescence, which changes in response to the polarity of their surroundings. This property makes them useful as probes for studying the hydrophobic pockets of proteins and other biological macromolecules.

Application Pathways Diagram

Solubility Profile of 5-Amino-1-naphthalenesulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Amino-1-naphthalenesulfonic acid, a key intermediate in the synthesis of various dyes and pharmaceutical compounds. Understanding its solubility in different organic solvents is critical for process development, formulation, and various research applications. Due to the limited availability of precise quantitative data for this compound, this guide also includes relevant data for its isomers to provide a broader understanding of the solubility trends within this class of compounds.

Overview of Solubility Characteristics

This compound is a polar molecule, a characteristic primarily attributed to the presence of both an amino (-NH₂) and a sulfonic acid (-SO₃H) group. These functional groups allow for strong hydrogen bonding and dipole-dipole interactions, which significantly influence its solubility.

Generally, this compound and its isomers exhibit higher solubility in polar solvents, particularly water, and are sparingly soluble in non-polar organic solvents. The solubility in aqueous solutions is also pH-dependent due to the acidic nature of the sulfonic acid group and the basic nature of the amino group.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, some data points and qualitative descriptions have been compiled. To offer a more comprehensive view, this section also presents solubility data for closely related aminonaphthalenesulfonic acid isomers.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Cold Water | Not Specified | 1 part in 950 parts |

| Hot Water | Not Specified | Soluble |

| Aqueous Base | Not Specified | Slightly Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble[1] |

Table 2: Solubility of Aminonaphthalenesulfonic Acid Isomers

| Compound | Solvent | Temperature (°C) | Solubility |

| 4-Amino-1-naphthalenesulfonic acid | Water | 10 | 1 g in 3.45 L |

| Water | 20 | 1 g in 3.22 L[2] | |

| Water | 50 | 1 g in 1.69 L | |

| Water | 100 | 1 g in 0.438 L | |

| Ethanol | Not Specified | Very Insoluble[2] | |

| Ether | Not Specified | Very Insoluble[2] | |

| 8-Anilino-1-naphthalenesulfonic acid (1,8-ANS) | Dimethyl Sulfoxide (DMSO) | Not Specified | ~20 mg/mL[3][4] |

| Dimethylformamide (DMF) | Not Specified | ~30 mg/mL[3] | |

| Water (PBS, pH 7.2) | Not Specified | ~1 mg/mL[3][4] | |

| 6-Amino-2-naphthalenesulfonic acid | Water | 100 | 0.2%[5] |

| 2-Amino-1-naphthalenesulfonic acid | Cold Water | Not Specified | Limited solubility |

| Hot Water | Not Specified | More readily soluble[6] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following section outlines a general yet detailed methodology for determining the solubility of aromatic sulfonic acids like this compound, primarily based on the widely accepted shake-flask method followed by quantitative analysis.

Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility.[4]

Workflow for Shake-Flask Solubility Determination

Caption: A typical workflow for determining the solubility of a compound using the shake-flask method.

Detailed Steps:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: The mixture is agitated at a constant, controlled temperature for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pored filter (e.g., 0.22 µm) to ensure a clear, particle-free saturated solution.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable and validated analytical method.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common and reliable method for quantifying the concentration of aromatic compounds like aminonaphthalenesulfonic acids.

Workflow for HPLC Analysis

Caption: A standard workflow for the quantitative analysis of a compound using HPLC-UV.

Typical HPLC Parameters for Aminonaphthalenesulfonic Acids:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength where the compound exhibits maximum absorbance (e.g., around 230-250 nm).

-

Injection Volume: 10-20 µL.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.

-

pH: The ionization state of both the sulfonic acid and amino groups is pH-dependent, which in turn affects the molecule's interaction with the solvent and its overall solubility.

-

Solvent Polarity: As a polar molecule, its solubility is expected to be higher in more polar solvents.

-

Presence of Other Solutes: The presence of salts or other organic molecules can either increase or decrease the solubility through various intermolecular interactions.

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents remains limited in the public domain, this guide provides a foundational understanding of its solubility characteristics based on its chemical structure and available data for its isomers. The provided experimental protocols offer a robust framework for researchers to determine the solubility of this and similar compounds in their own laboratories. Further experimental work is necessary to establish a comprehensive solubility profile of this compound across a wider array of organic solvents and conditions.

References

- 1. 8-Amino-2-naphthalenesulfonic acid | CAS:119-28-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. chembk.com [chembk.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. 6-Amino-2-naphthalenesulfonic acid | 93-00-5 [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

molar mass and molecular formula of 5-Amino-1-naphthalenesulfonic acid

An In-Depth Technical Guide on 5-Amino-1-naphthalenesulfonic Acid

For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides core information on this compound, a compound utilized in various chemical syntheses.

Physicochemical Data

The essential quantitative data for this compound, also known as Laurent's acid, are summarized in the table below.[1][2] This information is critical for stoichiometric calculations, solution preparation, and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₃S[1][2][3] |

| Molar Mass | 223.25 g/mol [1][2][4] |

| Percent Composition | C: 53.80%, H: 4.06%, N: 6.27%, O: 21.50%, S: 14.36%[2] |

| CAS Number | 84-89-9[1][4] |

Chemical Structure

The structural formula of this compound is a key determinant of its chemical reactivity and physical properties. The diagram below illustrates the arrangement of atoms and functional groups within the molecule.

Caption: Chemical structure of this compound.

Experimental Protocols

While this document does not detail specific experimental protocols, the provided physicochemical data are fundamental to a range of common laboratory procedures involving this compound. These include, but are not limited to:

-

Solution Preparation: Accurate molar mass is essential for preparing solutions of known concentrations for use in chemical reactions, as a derivatizing agent, or in analytical methods.[4]

-

Stoichiometric Calculations: The molecular formula and molar mass are used to determine the appropriate ratios of reactants and to predict theoretical yields in chemical synthesis.

-

Structural Elucidation: The molecular formula provides the basis for techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which are used to confirm the structure of the compound and its derivatives.

-

Purity Assessment: The technical grade of the compound, often determined by titration, indicates the percentage of active substance, a critical parameter in experimental reproducibility.[5]

The information presented in this guide serves as a foundational resource for professionals engaged in research and development activities that involve this compound.

References

Laurent's Acid: A Technical Guide to its Historical Discovery and Nomenclature

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Laurent's acid, a key intermediate in the synthesis of azo dyes. It delves into the historical context of its discovery, its systematic nomenclature, and detailed experimental protocols for its synthesis. Quantitative data is presented in a structured format for clarity, and a visual representation of the primary synthesis pathway is provided. This document serves as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Introduction

Laurent's acid, systematically known as 5-aminonaphthalene-1-sulfonic acid, is an organic compound of significant industrial importance, primarily serving as a precursor in the manufacturing of various dyes and pigments.[1][2] Its molecular structure, featuring both an amino and a sulfonic acid group on a naphthalene backbone, imparts unique chemical properties that make it a versatile building block in organic synthesis. This guide explores the historical origins of Laurent's acid, its chemical identity, and the methodologies for its preparation.

Historical Discovery and Nomenclature

Nomenclature Details:

| Name Type | Name |

| Common Name | Laurent's acid |

| IUPAC Name | 5-aminonaphthalene-1-sulfonic acid[5] |

| CAS Number | 84-89-9[3][5] |

| Synonyms | 1-Naphthylamine-5-sulfonic acid, 5-Sulfo-1-naphthylamine, L acid, Purpurin acid[4] |

Physicochemical Properties

Laurent's acid is typically a white or pale pink needle-like crystalline solid.[2] It is soluble in hot water.[7][8]

Quantitative Properties:

| Property | Value | Source(s) |

| Molecular Formula | C10H9NO3S | [2][7][9] |

| Molecular Weight | 223.25 g/mol | [1][3][6] |

| Melting Point | >300 °C | [2][6][7] |

| Density | ~1.502 g/cm³ | [2] |

| Water Solubility | Soluble in 950 parts of cold water; more soluble in hot water. | [8] |

Experimental Protocols for Synthesis

Several methods for the synthesis of Laurent's acid have been reported. The most common industrial approach involves the sulfonation of naphthalene, followed by nitration, separation of isomers, and subsequent reduction of the nitro group to an amine.

Industrial Synthesis via Naphthalene

A detailed multi-step industrial process for the preparation of 1-naphthylamine-5-sulfonic acid is outlined below. This process also co-produces 1-naphthylamine-8-sulfonic acid (Peri acid).

Step 1: Sulfonation of Naphthalene

-

Refined naphthalene is added to sulfuric acid in a sulfonation pot with stirring.

-

The mixture is heated with steam to initiate the reaction.

-

A second portion of sulfuric acid is added, and the reaction is continued.

Step 2: Nitration

-

Nitric acid is added to the reaction mixture while controlling the temperature.

-

The reaction is allowed to proceed until the desired acidity and amino value are achieved.

Step 3: Neutralization

-

A dolomite (calcium magnesium carbonate) suspension is added to neutralize excess sulfuric acid and the sulfonic acid groups. The endpoint is determined by the color change of Congo red test paper.

Step 4: Reduction

-

Iron powder is introduced to the mixture to reduce the nitro groups to amino groups. The reduction rate is monitored to ensure it exceeds 99%.

Step 5: Acidification and Separation

-

The mixture is acidified to precipitate 1-naphthylamine-8-sulfonic acid, which is then separated. The remaining mother liquor contains 1-naphthylamine-5-sulfonic acid.

Step 6: Isolation of 1-Naphthylamine-5-sulfonic Acid

-

The mother liquor from the previous step is further acidified to precipitate and isolate 1-naphthylamine-5-sulfonic acid.

Quantitative Data from an Industrial Process:

| Parameter | Value |

| Yield of 1-naphthylamine-5-sulfonic acid | 45% |

| Purity of 1-naphthylamine-5-sulfonic acid | 98% |

| Co-product (1-naphthylamine-8-sulfonic acid) Yield | 53% |

| Co-product (1-naphthylamine-8-sulfonic acid) Purity | 97% |

Note: The yields and purities are based on a specific industrial process and may vary.

Alternative Laboratory Syntheses

Other reported methods for the synthesis of Laurent's acid include:

-

From 1-nitronaphthalene-5-sulfonic acid: This is a more direct route involving the reduction of the nitro-substituted sulfonic acid.[1]

-

From 5-chloro-1-naphthalenesulfonic acid: Reaction with ammonia can yield Laurent's acid.[1]

-

From α-naphthylamine: Direct sulfonation of α-naphthylamine with concentrated sulfuric acid.[1]

-

From 2-naphthylamine-8-sulfonic acid: Isomerization can be induced under certain conditions.[1]

Visualizing the Synthesis Pathway

The following diagram illustrates the key steps in the industrial synthesis of Laurent's acid from naphthalene.

Caption: Industrial synthesis pathway of Laurent's acid from naphthalene.

Conclusion

Laurent's acid, or 5-aminonaphthalene-1-sulfonic acid, remains a compound of significant interest due to its central role in the dye industry. While its discovery is historically linked to Auguste Laurent, the detailed methodologies for its synthesis have evolved considerably. The industrial processes, though complex, are well-established, allowing for the large-scale production of this vital chemical intermediate. This guide provides a foundational understanding of Laurent's acid for professionals engaged in chemical research and development.

References

- 1. 1-Naphthylamine-5-sulfonic Acid [drugfuture.com]

- 2. Laurent Acid | Cas no 84-89-9 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buy 1-Naphthol-4-sulfonic acid | 84-87-7 [smolecule.com]

- 5. 1-Naphthol-5-sulfonic acid | 117-59-9 [chemicalbook.com]

- 6. 5-Amino-1-naphthalenesulfonic acid CAS#: 84-89-9 [amp.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. chembk.com [chembk.com]

- 9. chinachemnet.com [chinachemnet.com]

Spectral Characteristics of 5-Amino-1-naphthalenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-naphthalenesulfonic acid, also known as Laurent's acid, is a chemical compound with the molecular formula C₁₀H₉NO₃S.[1][2][3] It belongs to the family of naphthalenesulfonic acids, which are derivatives of naphthalene, a bicyclic aromatic hydrocarbon. The presence of both an amino group and a sulfonic acid group on the naphthalene ring system imparts specific chemical and physical properties to the molecule, including its spectral characteristics. This technical guide provides an in-depth overview of the spectral properties of this compound, including its UV-Vis absorption, fluorescence, and nuclear magnetic resonance (NMR) spectra. Detailed experimental protocols for acquiring these spectral data are also presented, along with graphical representations of the experimental workflows.

Physicochemical Properties

| Property | Value |

| CAS Number | 84-89-9 |

| Molecular Formula | C₁₀H₉NO₃S |

| Molecular Weight | 223.25 g/mol |

| Appearance | White to light pink or purple crystalline powder. |

| Solubility | Soluble in hot water. |

| Fluorescence | A dilute aqueous solution exhibits green fluorescence.[4] |

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is a valuable technique for characterizing compounds with chromophores, which are parts of a molecule that absorb light in the ultraviolet-visible region. The naphthalene ring system in this compound is a strong chromophore. The position and intensity of the absorption bands can be influenced by the solvent polarity and pH due to the presence of the amino and sulfonic acid groups.

Expected UV-Vis Absorption Data

Based on data for the related compound 8-anilino-1-naphthalenesulfonic acid (ANS), the following absorption maxima (λmax) can be anticipated for aminonaphthalenesulfonic acids in a neutral aqueous solution.

| Compound | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

| 8-anilino-1-naphthalenesulfonic acid (ANS) | 219 | 270 | 374 |

Data for 8-anilino-1-naphthalenesulfonic acid is provided as a reference for the expected spectral region.

Fluorescence Spectroscopy

This compound is known to be a fluorophore, meaning it can absorb light at a specific wavelength and re-emit it at a longer wavelength.[2] The fluorescence of aminonaphthalenesulfonic acids is often sensitive to the local environment, making them useful as fluorescent probes in biological systems. Factors such as solvent polarity, pH, and binding to macromolecules can significantly alter the fluorescence intensity and emission wavelength. A dilute aqueous solution of this compound is reported to have a green fluorescence.[4]

Expected Fluorescence Data

The following table presents the fluorescence characteristics of the related compound 8-anilino-1-naphthalenesulfonic acid (ANS), which is widely used as a fluorescent probe.

| Compound | Excitation Max (λex) (nm) | Emission Max (λem) (nm) - Free | Emission Max (λem) (nm) - Bound to Protein |

| 8-anilino-1-naphthalenesulfonic acid (ANS) | 350 | 520 | 468-477 |

Data for 8-anilino-1-naphthalenesulfonic acid is provided as a reference for the expected spectral behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H NMR gives insights into the protons, while ¹³C NMR provides information about the carbon skeleton. The chemical shifts in NMR are highly sensitive to the molecular structure and the solvent used.

Expected NMR Data

While specific experimental NMR data for this compound is not available, the following tables provide predicted chemical shift ranges for the aromatic protons and carbons based on general principles and data from related naphthalenesulfonic acid derivatives.

¹H NMR (Proton NMR)

| Proton Type | Expected Chemical Shift (δ, ppm) |

| Aromatic C-H | 6.5 - 8.5 |

| Amino N-H | 3.0 - 5.0 (broad, exchangeable) |

¹³C NMR (Carbon NMR)

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic C-H | 110 - 130 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-S | 135 - 145 |

| Aromatic Quaternary C | 125 - 140 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the spectral characterization of aromatic sulfonic acids like this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the ultraviolet-visible absorption spectrum and the wavelength of maximum absorbance (λmax) of this compound.

Materials:

-

This compound

-

Spectrophotometric grade solvent (e.g., water, ethanol, or a suitable buffer)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 200 - 600 nm).

-

Blank Measurement: Fill a quartz cuvette with the solvent used for sample preparation and place it in the reference beam of the spectrophotometer. This will serve as the blank to zero the instrument.

-

Sample Measurement: Rinse a second quartz cuvette with the sample solution and then fill it. Place the sample cuvette in the sample beam of the spectrophotometer.

-

Data Acquisition: Initiate the scan. The instrument will measure the absorbance of the sample across the specified wavelength range.

-

Data Analysis: Identify the wavelength(s) at which the maximum absorbance (λmax) occurs.

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent

-

Quartz fluorescence cuvettes

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Excitation Spectrum:

-

Set a fixed emission wavelength where fluorescence is expected (e.g., based on the observed color of fluorescence or preliminary scans).

-

Scan a range of excitation wavelengths (e.g., 250 - 450 nm).

-

The resulting spectrum will show the efficiency of different excitation wavelengths in producing fluorescence, and the peak of this spectrum is the excitation maximum (λex).

-

-

Emission Spectrum:

-

Set the excitation wavelength to the determined λex.

-

Scan a range of emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to avoid scattered light (e.g., 370 - 700 nm).

-

The resulting spectrum will show the intensity of emitted light at different wavelengths, and the peak of this spectrum is the emission maximum (λem).

-

-

Data Analysis: Record the excitation and emission maxima.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes

-

Internal standard (e.g., TMS or a water-soluble standard like DSS)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-25 mg for ¹H NMR, and more for ¹³C NMR) in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Add a small amount of an internal standard.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay, number of scans).

-

Acquire the ¹H NMR spectrum.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Set the appropriate acquisition parameters. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum.

-

-

Data Processing:

-

Fourier transform the raw data.

-

Phase the spectrum.

-

Reference the spectrum to the internal standard.

-

Integrate the signals in the ¹H spectrum.

-

Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the protons and carbons in the molecule.

-

Mandatory Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Caption: Workflow for Fluorescence Spectroscopy.

Caption: Workflow for NMR Spectroscopy.

References

Commercial Sourcing and Technical Applications of High-Purity 5-Amino-1-naphthalenesulfonic Acid for Pharmaceutical Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-naphthalenesulfonic acid (CAS No. 84-89-9), also known as Laurent's acid, is a versatile chemical intermediate with significant applications in pharmaceutical research and drug development. Its unique structure, featuring both a reactive amino group and a sulfonic acid moiety on a naphthalene core, makes it a valuable building block for the synthesis of a diverse range of bioactive molecules and a useful tool in biochemical assays. This technical guide provides a comprehensive overview of commercial suppliers, available purities, and key applications of high-purity this compound, with a focus on its relevance to researchers and professionals in the pharmaceutical industry.

Commercial Suppliers and Product Specifications

A number of reputable chemical suppliers offer this compound in various grades and purities. Researchers should consult the suppliers' websites and Certificates of Analysis (CoA) for the most up-to-date and lot-specific information.

| Supplier | Product Name/Grade | Stated Purity | Catalog Number (Example) |

| Sigma-Aldrich | This compound, technical | ≥90% (T) | 70800 |

| This compound, technical | ≥60.0% (T) | - | |

| TCI Chemicals | This compound | >98.0% (T) | A0345 |

| Thermo Fisher Scientific | 5-Aminonaphthalene-1-sulfonic acid, tech. | 85% | A11433.22 |

Note: The purity values listed are as stated by the suppliers and may be determined by different analytical methods (e.g., (T) for Titration). It is crucial to obtain a lot-specific Certificate of Analysis for detailed impurity profiles and precise purity data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 84-89-9 | [1] |

| Molecular Formula | C₁₀H₉NO₃S | [1] |

| Molecular Weight | 223.25 g/mol | [1] |

| Appearance | Purple to Dark purple to Dark red powder to crystal | |

| Melting Point | >300 °C | [2] |

| Solubility | Soluble in hot water. | [2] |

Applications in Drug Discovery and Development

This compound and its derivatives have demonstrated significant potential in various aspects of pharmaceutical research, primarily as building blocks for bioactive compounds and as probes in biochemical assays.

Synthesis of Bioactive Molecules and Enzyme Inhibitors

The chemical reactivity of this compound allows for its incorporation into a wide range of molecular scaffolds, leading to the development of novel therapeutic agents.[3]

-

Protein Kinase and Calmodulin Antagonists: Naphthalenesulfonamide derivatives, synthesized from naphthalenesulfonic acids, have been identified as potent inhibitors of protein kinases and calmodulin.[4] These molecules can act as competitive inhibitors with respect to ATP, suggesting a direct interaction with the catalytic domain of these enzymes.[4] The length of the alkyl chain in these derivatives has been shown to modulate their inhibitory activity.[4]

-

Cyclooxygenase (COX) Inhibitors: Novel naphthalene derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2).[5] By replacing the carboxylic acid function of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with methylsulfonamido or methylsulfonyl groups derived from naphthalenesulfonic acids, researchers have explored new avenues for developing selective COX inhibitors.[5]

-

STAT3 Signaling Inhibitors: Naphthalene derivatives have been investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a key target in cancer therapy. These compounds have shown the potential to suppress the growth and metastasis of cancer cells.

-

HIV Integrase Inhibitors: 5-(N-Substituted-amino)sulfonyl-1-naphthylamine, an important intermediate derived from 1-naphthaleneamide-5-sulfonic acid, is utilized in the synthesis of naphthalenesulfonamides that act as HIV integrase inhibitors.[[“]]

Fluorescent Probes and Biochemical Assays

The inherent fluorescent properties of the naphthalene core make this compound and its derivatives valuable tools for studying biological systems.

-

Probing Protein Hydrophobicity and Interactions: 8-Anilino-1-naphthalenesulfonic acid (ANS), a well-known derivative, is widely used as a fluorescent probe to study the hydrophobic pockets of proteins.[7] The fluorescence of ANS is highly sensitive to the polarity of its environment, making it a useful tool for monitoring protein folding, conformational changes, and ligand binding.

-

High-Throughput Screening (HTS): The fluorescent nature of naphthalenesulfonic acid derivatives can be leveraged in the development of high-throughput screening assays to identify inhibitors of protein-protein interactions or enzyme activity.[8][9]

Experimental Methodologies

While specific, detailed protocols are proprietary to individual research labs and publications, the following outlines general experimental approaches for key applications.

General Procedure for Synthesis of Naphthalenesulfonamide Derivatives

A common synthetic route involves the reaction of a naphthalenesulfonyl chloride with a primary or secondary amine. The starting this compound can be converted to the corresponding sulfonyl chloride by reaction with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride is then reacted with the desired amine in the presence of a base to yield the naphthalenesulfonamide. Microwave-assisted synthesis has been shown to be an efficient method for preparing such derivatives.[7]

Purity and Impurity Analysis

The purity of this compound is critical for its use in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity and identifying potential impurities. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a conceptual signaling pathway involving a protein kinase and a general workflow for screening potential inhibitors.

Caption: Inhibition of a generic protein kinase signaling pathway by a naphthalene derivative.

Caption: A generalized workflow for screening and identifying potential drug candidates.

References

- 1. 5-アミノ-1-ナフタレンスルホン酸 technical, ≥60.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 2. 5-Aminonaphthalene-1-sulfonic acid, tech. 85% | Fisher Scientific [fishersci.ca]

- 3. nbinno.com [nbinno.com]

- 4. Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydronaphthalen-methylsulfonamido compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. pubs.acs.org [pubs.acs.org]

- 8. High-Throughput Screening for Protein Synthesis Inhibitors Targeting Aminoacyl-tRNA Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | High-Throughput Native Mass Spectrometry Screening in Drug Discovery [frontiersin.org]

5-Amino-1-naphthalenesulfonic acid safety data sheet and handling precautions

A Technical Guide to the Safe Handling of 5-Amino-1-naphthalenesulfonic Acid

Introduction

This compound (CAS No. 84-89-9), also known as Laurent's acid, is a chemical intermediate primarily used in the synthesis of acid and reactive dyes.[1][2] Its molecular formula is C10H9NO3S, with a molecular weight of 223.25 g/mol .[3] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining the critical safety data, handling precautions, and emergency procedures associated with this compound. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are crucial for understanding its behavior under various laboratory conditions. The compound typically appears as a powder or crystal, ranging in color from purple to dark red.[1][3] It is soluble in hot water and only slightly soluble in cold water.[1][2]

| Property | Value | Source |

| Molecular Formula | C10H9NO3S | [1][3] |

| Molecular Weight | 223.25 g/mol | [2][3] |

| Appearance | Purple to Dark purple to Dark red powder/crystal | [1][3] |

| Melting Point | >300°C | [1][3][4] |

| Boiling Point | ~220°C (rough estimate) | [1][3][4] |

| Density | ~1.3588 g/cm³ (rough estimate) | [1][3][4] |

| Water Solubility | Soluble in hot water; 1 part in 950 parts cold water | [1][2] |

| pKa | 3.69 at 25°C | [3][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin and can cause severe skin burns and eye damage.

GHS Classification:

-

Acute Toxicity, Dermal (Category 4)[5]

-

Skin Corrosion (Category 1B)[6]

-

Serious Eye Damage (Category 1)[6]

The signal word associated with this level of hazard is "Danger".[5]

References

Thermal Stability and Decomposition of 5-Amino-1-naphthalenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Amino-1-naphthalenesulfonic acid, also known as Laurent's acid, is an important intermediate in the synthesis of azo dyes and other organic compounds.[1][2] Its chemical structure, featuring both an amino and a sulfonic acid group on a naphthalene core, dictates its physical and chemical properties, including its thermal stability. Understanding the thermal stability and decomposition pathway of this compound is crucial for ensuring safety during its storage, handling, and use in various chemical processes, particularly at elevated temperatures. This guide summarizes the available information and provides a framework for its experimental investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₃S | [1] |

| Molecular Weight | 223.25 g/mol | [1] |

| Appearance | Purple to dark red crystalline solid | |

| Melting Point | >300 °C | |

| Solubility | Soluble in hot water | |

| Decomposition Temperature | No information available |

Thermal Stability and Decomposition

Currently, there is a lack of specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound in publicly accessible literature. Safety Data Sheets (SDS) indicate that the compound is stable under normal conditions.

Based on the thermal decomposition of similar organic compounds containing nitrogen and sulfur, the expected hazardous decomposition products under elevated temperatures and combustion conditions include:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)

-

Sulfur oxides (SOx)

Studies on other aminonaphthalenesulfonic acids, such as Amino G (7-amino-1,3-naphthalenedisulfonic acid), have shown that decomposition under hydrothermal conditions can lead to the formation of products like 2-naphthol, suggesting that complex reactions involving desulfonation and deamination can occur.[3] The thermal degradation of various amino acids has also been studied, indicating that decomposition pathways can be complex, often involving decarboxylation and deamination.[4][5]

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability and decomposition profile of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the recommended techniques.[6][7] The following are generalized experimental protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, identifying the onset of decomposition and quantifying mass loss.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small amount of the powdered this compound sample (typically 2-10 mg) is accurately weighed into a clean, inert TGA crucible (e.g., alumina or platinum).[8]

-

Instrument Setup:

-

The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.[9]

-

The initial temperature is set to ambient (e.g., 25 °C).

-

-

Thermal Program:

-

The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[9]

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small amount of the powdered this compound sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum or gold-plated stainless steel). The pan is hermetically sealed.[10]

-

Instrument Setup:

-

An empty, hermetically sealed DSC pan is used as a reference.

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

The sample and reference are heated from ambient temperature to a final temperature (typically just beyond the final decomposition temperature determined by TGA) at a constant heating rate (e.g., 10 °C/min).

-

The differential heat flow between the sample and the reference is continuously recorded as a function of temperature.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (heat-absorbing) and exothermic (heat-releasing) events. Melting will appear as an endothermic peak, while decomposition can be either endothermic or exothermic.

Visualizations

Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a solid organic compound like this compound.

Caption: Workflow for Thermal Stability Analysis.

Generalized Decomposition Pathway

The following diagram illustrates a generalized decomposition pathway for an amino-naphthalenesulfonic acid under thermal stress, leading to the formation of common combustion products.

References

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 84-89-9 [amp.chemicalbook.com]

- 3. pangea.stanford.edu [pangea.stanford.edu]

- 4. researchgate.net [researchgate.net]

- 5. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. imc.utu.fi [imc.utu.fi]

- 7. fpe.umd.edu [fpe.umd.edu]

- 8. torontech.com [torontech.com]

- 9. mse.washington.edu [mse.washington.edu]

- 10. mse.ucr.edu [mse.ucr.edu]

Methodological & Application

Application Notes and Protocols: 5-Amino-1-naphthalenesulfonic Acid and its Analogue as Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-naphthalenesulfonic acid, also known as Laurent's acid, is a chemical compound that exhibits fluorescence.[1][2] While it is recognized as a fluorophore and its dilute aqueous solutions show green fluorescence, its direct application as a fluorescent probe in research and drug development is not extensively documented in publicly available literature.[3] Its primary role is often as an intermediate in the synthesis of various acid and reactive dyes.[4][5]

However, the core structure of aminonaphthalenesulfonic acid is fundamental to a class of powerful fluorescent probes. Due to the limited detailed protocols for this compound as a primary fluorescent probe, this document will provide comprehensive application notes and protocols for a closely related and extensively studied analogue: 8-Anilino-1-naphthalenesulfonic acid (ANS) . ANS is a gold-standard fluorescent probe used to investigate the hydrophobic sites of proteins and membranes, making it highly relevant for researchers, scientists, and drug development professionals. The principles and methodologies described for ANS can serve as a valuable guide for the potential application and further investigation of other aminonaphthalenesulfonic acid derivatives.

8-Anilino-1-naphthalenesulfonic acid (ANS) as a Fluorescent Probe

ANS is a classic example of an environment-sensitive fluorescent dye. Its fluorescence quantum yield is low in polar environments like water, but it increases significantly in nonpolar environments, such as when bound to the hydrophobic pockets of proteins.[6][7] This property, along with a characteristic blue shift in its emission spectrum, makes ANS an invaluable tool for studying protein conformation, binding events, and membrane properties.

Applications in Research and Drug Development

-

Characterization of Protein Folding and Unfolding: ANS can be used to monitor conformational changes in proteins that expose or bury hydrophobic regions.

-

Identification of Drug Binding Sites: The binding of a ligand or drug to a protein can alter the protein's conformation, which can be detected by changes in ANS fluorescence.

-

Study of Protein Aggregation: An increase in ANS fluorescence can indicate the formation of protein aggregates, which often expose hydrophobic surfaces.

-

Membrane Fluidity and Polarity Studies: ANS can partition into biological membranes, and its fluorescence characteristics provide information about the local environment.

Quantitative Data

The photophysical properties of ANS are highly dependent on its environment. The following table summarizes key quantitative data for ANS.

| Property | Value in Water (Polar) | Value Bound to Protein (e.g., BSA) (Nonpolar) | Reference(s) |

| Excitation Maximum (λex) | ~350 nm | ~380 nm | [8] |

| Emission Maximum (λem) | ~515 nm | ~470 nm (significant blue shift) | [7] |

| Quantum Yield (Φ) | Very low (~0.0032) | Significantly higher (e.g., ~0.7 for BSA-bound ANS) | [6] |

| Fluorescence Lifetime | Short | Longer | [6] |

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Materials:

-

8-Anilino-1-naphthalenesulfonic acid (ANS) ammonium salt

-

High-purity water (e.g., Milli-Q)

-

Buffer of choice (e.g., phosphate-buffered saline (PBS), Tris-HCl)

-

Vortex mixer

-

Spectrophotometer

Procedure:

-

Weigh out a precise amount of ANS powder.

-

Dissolve the ANS in the buffer of choice to create a stock solution (e.g., 1-10 mM). Protect the solution from light, as ANS is photosensitive.

-

Determine the exact concentration of the ANS stock solution by measuring its absorbance at 350 nm using a spectrophotometer. The molar extinction coefficient of ANS at 350 nm is approximately 5000 M⁻¹cm⁻¹.[8]

-

Store the stock solution at 4°C in the dark for short-term storage or at -20°C for long-term storage.

Protocol 2: Characterization of Protein-Ligand Binding

This protocol describes a typical experiment to investigate how a ligand (e.g., a small molecule drug candidate) affects the binding of ANS to a target protein. A decrease in ANS fluorescence upon addition of the ligand can suggest that the ligand displaces ANS, possibly by binding to the same hydrophobic site.

Materials:

-

Target protein solution of known concentration in the desired buffer.

-

ANS stock solution (from Protocol 1).

-

Ligand stock solution of known concentration.

-

Fluorometer with temperature control.

-

Cuvettes suitable for fluorescence measurements.

Procedure:

-

Set up the fluorometer: Set the excitation wavelength to 380 nm and the emission scan range from 400 nm to 600 nm. Set the temperature to the desired experimental value (e.g., 25°C).

-

Determine the optimal ANS concentration: In a cuvette, add the target protein solution (at a fixed concentration, e.g., 1-5 µM). Titrate with small aliquots of the ANS stock solution and record the fluorescence intensity at the emission maximum (~470 nm). Plot the fluorescence intensity against the ANS concentration. The optimal ANS concentration for the binding assay is typically in the range where the fluorescence signal is sensitive to changes but not yet saturated.

-

Perform the competitive binding experiment: a. To a cuvette containing the target protein and the predetermined optimal concentration of ANS, record the initial fluorescence spectrum. b. Add increasing concentrations of the ligand to the cuvette. After each addition, gently mix and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.

-

Data Analysis: a. Plot the fluorescence intensity at the emission maximum (~470 nm) as a function of the ligand concentration. b. A decrease in fluorescence intensity suggests that the ligand is displacing ANS from the protein's hydrophobic binding sites. c. The data can be fitted to a suitable binding model to estimate the binding affinity (e.g., IC50 or dissociation constant, Kd) of the ligand.

Visualizations

Caption: Mechanism of ANS fluorescence enhancement upon binding to a protein's hydrophobic pocket.

Caption: Workflow for a competitive ligand binding assay using ANS.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 84-89-9 | TCI AMERICA [tcichemicals.com]

- 3. chembk.com [chembk.com]

- 4. This compound – GDPTI [gdpti.com]

- 5. This compound [myskinrecipes.com]

- 6. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: 5-Amino-1-naphthalenesulfonic Acid in Fluorescence Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction